molecular formula C18H19NO B270629 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine

1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine

Katalognummer B270629
Molekulargewicht: 265.3 g/mol
InChI-Schlüssel: QRVRLDSYOGTBSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine, also known as 4-MeO-BZT, is a chemical compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor that has been studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In

Wirkmechanismus

The mechanism of action of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This results in an increase in the concentration of dopamine in the synaptic cleft, which enhances dopamine signaling in the brain. The exact mechanism of action of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine are primarily related to its ability to enhance dopamine signaling in the brain. This can lead to a range of effects, including increased motor activity, euphoria, and improved cognitive function. However, the long-term effects of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine on the brain and body are still not fully understood and require further investigation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine in lab experiments is its high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation is its potential toxicity and the need for careful handling and disposal.

Zukünftige Richtungen

There are several future directions for research on 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine, including:
1. Investigating the long-term effects of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine on the brain and body.
2. Exploring the potential therapeutic applications of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine in the treatment of neurological disorders such as Parkinson's disease and ADHD.
3. Developing new analogs of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine with improved potency and selectivity for the dopamine transporter.
4. Studying the mechanism of action of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine in greater detail to better understand its effects on dopamine signaling in the brain.
In conclusion, 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is a potent dopamine reuptake inhibitor that has potential applications in the treatment of neurological disorders. Its mechanism of action involves the inhibition of dopamine reuptake by binding to the dopamine transporter, which enhances dopamine signaling in the brain. However, further research is needed to fully understand the long-term effects of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine and its potential therapeutic applications.

Synthesemethoden

The synthesis of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine involves several steps, including the preparation of 4-methylbenzoyl chloride, the condensation of 4-methylbenzoyl chloride with 2-amino-1-phenylethanol, and the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification by chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has been extensively studied for its potential applications in the treatment of neurological disorders. In a study conducted by Budygin et al. (2001), it was found that 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has a higher potency than cocaine in inhibiting dopamine reuptake in the striatum of rats. This suggests that 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine may have therapeutic potential in the treatment of Parkinson's disease, which is characterized by the degeneration of dopamine-producing neurons in the brain.
In another study by Schweri et al. (2002), it was found that 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This suggests that 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine may have potential applications in the treatment of ADHD, which is characterized by a deficiency in dopamine signaling.

Eigenschaften

Produktname

1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine

Molekularformel

C18H19NO

Molekulargewicht

265.3 g/mol

IUPAC-Name

(4-methylphenyl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

InChI

InChI=1S/C18H19NO/c1-14-9-11-16(12-10-14)18(20)19-13-5-4-7-15-6-2-3-8-17(15)19/h2-3,6,8-12H,4-5,7,13H2,1H3

InChI-Schlüssel

QRVRLDSYOGTBSX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCCCC3=CC=CC=C32

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)N2CCCCC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.